Lagochilline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ラゴキリンは、淡灰色の結晶性固体を形成する苦味のあるジテルペンです。ラゴキルス属のさまざまな植物、特にラゴキルス・イネブリアンスに見られます。 ラゴキリンは、これらの植物の鎮静、降圧、止血効果の原因と考えられています .

科学的研究の応用

ラゴキリンは、幅広い科学研究に用いられています。

将来の方向性

More than 150 secondary metabolites have been reported from Lagochilus, including diterpenes, flavonoids, phenolic compounds, triterpenoids, iridoid glycosides, lignans, steroids, alkaloids, polysaccharides, volatile, non-volatile and aromatic compounds, lipids, carbohydrates, minerals, vitamins, and other secondary metabolites . In vitro and in vivo pharmacological studies on the crude extracts, fractions, and isolated compounds from Lagochilus species showed hemostatic, antibacterial, anti-inflammatory, anti-allergic, cytotoxic, enzyme inhibitory, antispasmodic, hypotensive, sedative, psychoactive, and other activities . This suggests a wide range of potential future research directions for Lagochilin and related compounds .

作用機序

ラゴキリンは、さまざまな分子標的と経路を通じてその効果を発揮します。ラゴキリンは止血作用で知られており、これは血液凝固を促進することを伴います。 正確な分子標的と経路はまだ調査中ですが、ラゴキリンは凝固過程に関与する特定の酵素や受容体に作用すると考えられています .

類似の化合物との比較

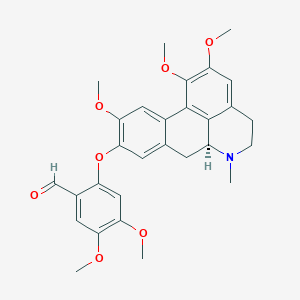

ラゴキリンは、その特定の止血作用により、ジテルペンのなかで独特です。類似の化合物には以下のようなものがあります。

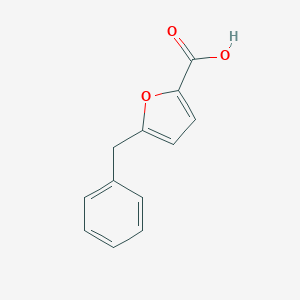

ラゴキルシン: ラゴキリンから合成されるジテルペンラクトンで、止血作用で知られています.

グリチルリチン酸: ラゴキリンと分子会合体を形成して止血効果を高めるトリテルペン配糖体.

その他のジテルペン: ラゴキルス属に見られるさまざまなジテルペンで、それぞれ独自の生物活性を持ちます.

ラゴキリンは、鎮静、降圧、止血効果を組み合わせた独自の化合物であるため、さらなる研究と潜在的な治療用途のための貴重な化合物です。

生化学分析

Biochemical Properties

Lagochilline plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to form molecular associates with glycyrrhizic acid and its monoammonium salt, which enhances its hemostatic activity . The interaction between this compound and glycyrrhizic acid involves the formation of molecular complexes that improve the solubility and efficacy of this compound . Additionally, this compound interacts with copper sulfate and potassium permanganate, leading to the formation of various derivatives with distinct physicochemical properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s sedative and hypotensive effects are thought to be mediated through its interaction with specific receptors and ion channels in neuronal and vascular cells . Furthermore, this compound has been shown to affect the expression of genes involved in hemostasis, thereby enhancing its hemostatic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound forms complexes with glycyrrhizic acid, which enhances its solubility and bioavailability . This interaction is crucial for its hemostatic activity, as it allows this compound to effectively inhibit enzymes involved in blood clotting . Additionally, this compound’s interaction with copper sulfate and potassium permanganate leads to the formation of derivatives that exhibit distinct biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound’s stability and degradation are influenced by its interaction with glycyrrhizic acid and its monoammonium salt . These interactions help to stabilize this compound and enhance its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound maintains its hemostatic activity over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant hemostatic and hypotensive effects without causing adverse effects . At high doses, this compound may exhibit toxic effects, including sedation and hypotension . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations that lead to the formation of derivatives with distinct biological activities . These metabolic pathways are crucial for the compound’s hemostatic and hypotensive effects, as they influence the bioavailability and efficacy of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, enhancing its therapeutic effects . The formation of molecular complexes with glycyrrhizic acid also plays a crucial role in the transport and distribution of this compound, as it improves the compound’s solubility and bioavailability .

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it exerts its biological effects . The formation of molecular complexes with glycyrrhizic acid also affects the subcellular localization of this compound, enhancing its activity and function .

準備方法

合成経路および反応条件

ラゴキリンは、いくつかの工程を経て合成することができます。一方法として、ラゴキリンを無水硫酸銅とアセトン中で反応させて、3,18-O-イソプロピリデンラゴキリンを得る方法があります。この中間体を過マンガン酸カリウムで酸化すると、イソプロピリデンラゴキルシンが生成され、これを酸加水分解すると、ラゴキルシンが得られます。 ラゴキルシンを水素化リチウムアルミニウムで還元すると、テトラオールが生成され、これはラゴキリンに対応します .

工業生産方法

ラゴキリンの工業生産には、ラゴキルス属の植物からの抽出が関与します。 抽出工程には、通常、植物材料の乾燥と粉砕、続いてラゴキリンを単離するための溶媒抽出と精製工程が含まれます .

化学反応の分析

反応の種類

ラゴキリンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件

酸化: 過マンガン酸カリウムは、酸化剤として一般的に使用されます。

還元: 水素化リチウムアルミニウムは、還元反応に使用されます。

生成される主な生成物

酸化: イソプロピリデンラゴキルシン

還元: ラゴキリンに対応するテトラオール

類似化合物との比較

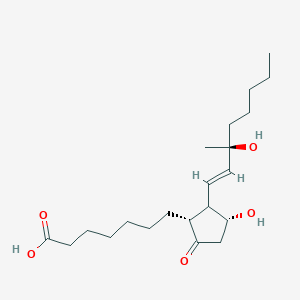

Lagochilin is unique among diterpenes due to its specific hemostatic properties. Similar compounds include:

Lagochirsine: A diterpenoid lactone synthesized from lagochilin, known for its hemostatic properties.

Glycyrrhizic Acid: A triterpene glycoside that forms molecular associates with lagochilin to enhance its hemostatic efficacy.

Other Diterpenes: Various diterpenes found in the genus Lagochilus, each with unique biological activities.

Lagochilin stands out due to its specific combination of sedative, hypotensive, and hemostatic effects, making it a valuable compound for further research and potential therapeutic applications.

特性

CAS番号 |

23554-81-6 |

|---|---|

分子式 |

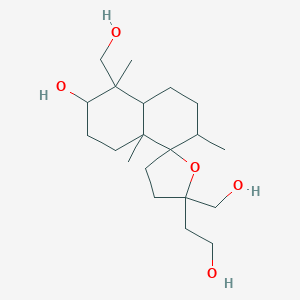

C20H36O5 |

分子量 |

356.5 g/mol |

IUPAC名 |

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |

InChI |

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |

InChIキー |

XYPPDQHBNJURHU-IPOQXWOTSA-N |

異性体SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |

SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

正規SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

同義語 |

(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol |

製品の起源 |

United States |

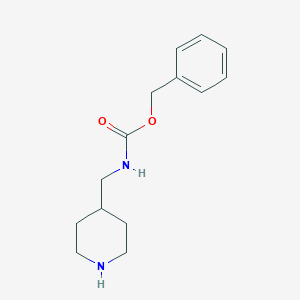

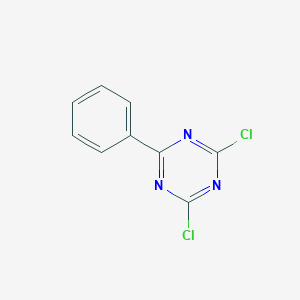

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

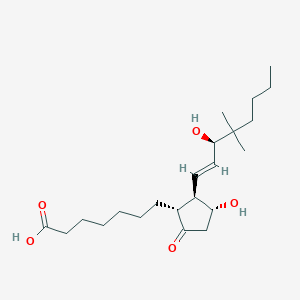

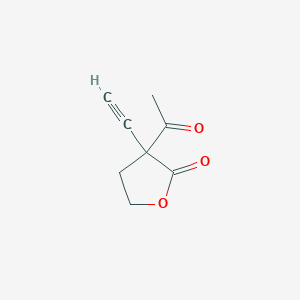

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one](/img/structure/B157877.png)